- Process for preparing p-trifluoromethyl benzyl chloride, China, , ,

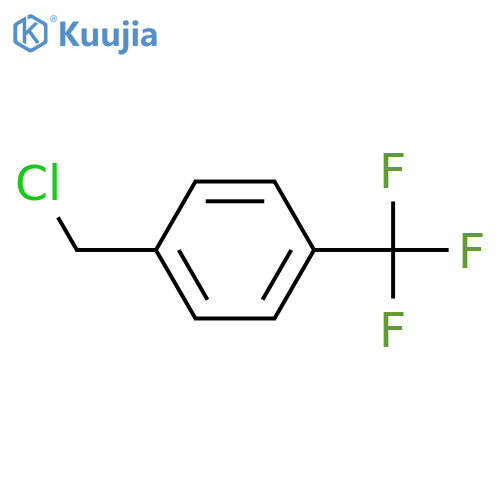

Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)

939-99-1 structure

Nome do Produto:4-Trifluoromethylbenzyl Chloride

4-Trifluoromethylbenzyl Chloride Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(Chloromethyl)-4-(trifluoromethyl)benzene

- 4-(Trifluoromethoxy)benzylchloride

- 4-(Trifluoromethyl)benzyl chloride

- 4-Trifluoromethylbenzyl Chloride

- p-(Trifluoromethyl)benzyl Chloride

- 4-(Chloromethyl)benzotrifluoride

- α-Chloro-α',α',α'-trifluoro-p-xylene

- p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)

- a-Chloro-p-(trifluoromethyl)toluene

- p-Trifluoromethylbenzyl chloride

- 4-trifluoromethyl benzyl chloride

- Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-

- alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene

- PubChem4700

- KSC492S2R

- 4-trifluoromethylbenzylchloride

- 4-trifluoromethyl benzylchloride

- TIMTEC

- 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)

- p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)

- α-Chloro-p-(trifluoromethyl)toluene

- EN300-15429

- alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene

- 939-99-1

- NS00022893

- AC-9766

- 1-chloromethyl-4-trifluoromethylbenzene

- T2488

- A'-chloro-A,A,A-trifluoro-p-xylene

- 4-(trifluoromethyl) benzyl chloride

- A16129

- STK503681

- SCHEMBL676931

- 1-chloromethyl-4-trifluoromethyl benzene

- AKOS000118139

- 1-Chloromethyl-4-trifluoromethyl-benzene

- CCRIS 5110

- 4-(Trifluoromethyl)benzyl chloride, 98%

- alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene

- 4-trifluoromethyl-benzyl chloride

- DTXSID20239870

- PS-10650

- ALBB-006036

- MFCD00040772

-

- MDL: MFCD00040772

- Inchi: 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2

- Chave InChI: MCHDHQVROPEJJT-UHFFFAOYSA-N

- SMILES: FC(C1C=CC(CCl)=CC=1)(F)F

- BRN: 511085

Propriedades Computadas

- Massa Exacta: 194.011012g/mol

- Carga de Superfície: 0

- XLogP3: 3.4

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Ligações Rotativas: 1

- Massa monoisotópica: 194.011012g/mol

- Massa monoisotópica: 194.011012g/mol

- Superfície polar topológica: 0Ų

- Contagem de Átomos Pesados: 12

- Complexidade: 136

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: colorless liquid

- Densidade: 1.315 g/mL at 25 °C(lit.)

- Ponto de Fusão: 19°C(lit.)

- Ponto de ebulição: 68°C/12mmHg(lit.)

- Ponto de Flash: Fahrenheit: 165.2 ° f

Celsius: 74 ° c - Índice de Refracção: n20/D 1.464(lit.)

- PSA: 0.00000

- LogP: 3.44420

- Solubilidade: Insoluble in water, soluble in benzene, toluene and other organic solvents

- Sensibilidade: Lachrymatory

4-Trifluoromethylbenzyl Chloride Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H314-H335

- Declaração de Advertência: P261-P280-P305 + P351 + P338-P310

- Número de transporte de matérias perigosas:UN 3265 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 34-36/37

- Instrução de Segurança: S23-S26-S27-S36/37/39-S45

-

Identificação dos materiais perigosos:

- Grupo de Embalagem:III

- Frases de Risco:R34

- Classe de Perigo:8

- PackingGroup:II

- Termo de segurança:8

- Condição de armazenamento:Cold storage

4-Trifluoromethylbenzyl Chloride Dados aduaneiros

- CÓDIGO SH:2903999090

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Trifluoromethylbenzyl Chloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010186-1g |

4-(Trifluoromethyl)benzyl chloride |

939-99-1 | 97% | 1g |

$1460.20 | 2023-08-31 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40963-25g |

1-(Chloromethyl)-4-(trifluoromethyl)benzene |

939-99-1 | 98% | 25g |

¥189.0 | 2024-04-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2488-5G |

4-(Trifluoromethyl)benzyl Chloride |

939-99-1 | >97.0%(GC) | 5g |

¥150.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2488-25G |

4-(Trifluoromethyl)benzyl Chloride |

939-99-1 | >97.0%(GC) | 25g |

¥580.00 | 2024-04-15 | |

| TRC | T790580-25g |

4-Trifluoromethylbenzyl Chloride |

939-99-1 | 25g |

$345.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T471A-1g |

4-Trifluoromethylbenzyl Chloride |

939-99-1 | 98% | 1g |

¥33.0 | 2023-04-08 | |

| TRC | T790580-1g |

4-Trifluoromethylbenzyl Chloride |

939-99-1 | 1g |

$69.00 | 2023-05-17 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40963-100g |

1-(Chloromethyl)-4-(trifluoromethyl)benzene |

939-99-1 | 98% | 100g |

¥656.0 | 2024-04-17 | |

| Fluorochem | 007610-5g |

4-(Trifluoromethyl)benzyl chloride |

939-99-1 | 98% | 5g |

£12.00 | 2022-02-28 | |

| Fluorochem | 007610-100g |

4-(Trifluoromethyl)benzyl chloride |

939-99-1 | 98% | 100g |

£102.00 | 2022-02-28 |

4-Trifluoromethylbenzyl Chloride Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt

Referência

- Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates, Organic Chemistry Frontiers, 2021, 8(12), 2944-2948

Método de produção 3

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, rt

Referência

- Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronates, Chemical Communications (Cambridge, 2014, 50(75), 11060-11062

Método de produção 4

Condições de reacção

1.1 Reagents: Thionyl chloride ; 0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C

1.2 Reagents: Sodium bicarbonate ; basified

1.2 Reagents: Sodium bicarbonate ; basified

Referência

- Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ; 5 h, rt

Referência

- Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) Chloride, Journal of Organic Chemistry, 2014, 79(21), 10619-10623

Método de produção 6

Condições de reacção

Referência

- Structural development studies of PPARs ligands based on tyrosine scaffold, European Journal of Medicinal Chemistry, 2015, 89, 817-825

Método de produção 7

Condições de reacção

1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ; 1 h, rt

Referência

- Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane, Organic Letters, 2018, 20(8), 2468-2471

Método de produção 8

Condições de reacção

1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , N-Hydroxyphthalimide Solvents: Acetonitrile ; 16 h, 80 °C

Referência

- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Método de produção 9

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 - 4 h, rt

Referência

- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors, European Journal of Medicinal Chemistry, 2022, 228,

Método de produção 10

Condições de reacção

Referência

- Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Dimethylacetamide , Thionyl chloride Solvents: Dichloromethane ; cooled; 45 min, 25 °C

1.2 Reagents: Water Solvents: Dichloromethane ; cooled

1.2 Reagents: Water Solvents: Dichloromethane ; cooled

Referência

- An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chlorides, Youji Huaxue, 2016, 36(1), 137-142

Método de produção 12

Método de produção 13

Método de produção 14

Condições de reacção

1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655

Método de produção 15

Método de produção 16

Método de produção 17

Método de produção 18

Método de produção 19

Condições de reacção

Referência

- 4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water media, Egyptian Journal of Chemistry, 1994, 37(2), 123-30

4-Trifluoromethylbenzyl Chloride Raw materials

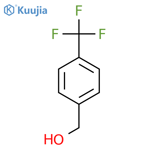

- [4-(trifluoromethyl)phenyl]methanol

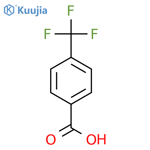

- 4-(Trifluoromethyl)benzoic acid

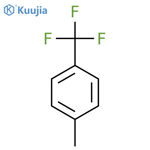

- 1-methyl-4-(trifluoromethyl)benzene

4-Trifluoromethylbenzyl Chloride Preparation Products

4-Trifluoromethylbenzyl Chloride Literatura Relacionada

-

László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729

-

Jonathan D. Bell,John A. Murphy Chem. Soc. Rev. 2021 50 9540

-

Meghan G. Sullivan,Gregory E. Sokolow,Eric T. Jensen,Matthew R. Crawley,Samantha N. MacMillan,Timothy R. Cook Dalton Trans. 2023 52 338

939-99-1 (4-Trifluoromethylbenzyl Chloride) Produtos relacionados

- 328-74-5(3,5-Di(trifluoromethyl)aniline)

- 349-95-1([4-(trifluoromethyl)phenyl]methanol)

- 368-53-6(3,5-Diaminobenzotrifluoride)

- 328-73-4(1-Iodo-3,5-bis(trifluoromethyl)-benzene)

- 349-58-6(3,5-Bis(trifluoromethyl)phenol)

- 349-75-7(3-(trifluoromethyl)phenylmethanol)

- 98-17-9(ALPHA,A,A-Trifluoro-m-cresol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-99-1)4-(三氟甲基)苄基氯

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito